N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine
Description
N-[(4-Bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine is a cyclopropanamine derivative featuring a methyl group and a substituted benzyl group at the nitrogen center. The benzyl substituent contains a 4-bromo-2-fluorophenyl moiety, contributing to its distinct electronic and steric profile. Cyclopropanamine cores are known for their conformational rigidity due to the strained cyclopropane ring, which can enhance binding specificity in biological systems . This compound’s molecular weight is 272.15 g/mol (calculated from its formula: C₁₁H₁₂BrFN), and its synthesis likely involves reductive amination or alkylation strategies common in amine chemistry .
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(12)6-11(8)13/h2-3,6,10H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCMTODHPGMUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Br)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-bromo-2-fluoroaniline Derivative
A key intermediate is 4-bromo-2-fluoroaniline or its N-methylated variant. According to ChemicalBook data, 4-bromo-2-fluoro-N-methylaniline can be synthesized by:
- Reacting 4-bromo-2-fluoroaniline with formaldehyde and sodium methylate in methanol under reflux for 2 hours, facilitating N-methylation via reductive amination.
- Followed by reduction with sodium tetrahydroborate at 0°C for 1 hour to stabilize the amine.
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 4-bromo-2-fluoroaniline, formaldehyde, NaOMe, MeOH, reflux 2 h | N-methylation via reductive amination | 93 |
| 2 | NaBH4 reduction at 0°C, 1 h | Reduction of intermediate | - |
This intermediate is crucial for subsequent cyclopropanamine attachment.
Synthesis of N-methylcyclopropanamine
N-methylcyclopropanamine is typically prepared or sourced commercially. It serves as the nucleophilic amine component for alkylation with the substituted benzyl halide.
Formation of this compound
The final step involves linking the substituted phenylmethyl group to N-methylcyclopropanamine. While direct literature on this exact step is limited, analogous methods for related compounds indicate:
- Alkylation of N-methylcyclopropanamine with 4-bromo-2-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions.
- Alternatively, reductive amination of 4-bromo-2-fluorobenzaldehyde with N-methylcyclopropanamine.
The reaction conditions typically involve:
- Use of a base such as potassium carbonate or sodium hydride.
- Solvents like acetonitrile or DMF.
- Temperature control to optimize yield and minimize side reactions.
Related Synthetic Processes and Supporting Data
Bromination and Protection Techniques
A patent describing the synthesis of 4-bromo-2-methylaniline provides insights relevant to preparing brominated aniline derivatives, which can be adapted for fluorinated analogues:
- Protection of aryl amines via acetylation.
- Bromination using N-bromo-succinimide (NBS) under reflux.
- Hydrolysis to regenerate the amine functionality.
This approach ensures regioselective bromination and preservation of amine groups for further functionalization.
Comparative Data Table of Key Intermediates
Analytical and Research Findings
- The presence of bromine and fluorine substituents enhances the compound’s lipophilicity and biological membrane permeability, making precise control over substitution pattern critical.
- The regioselectivity of bromination and fluorination steps is essential to obtain the correct isomer, as positional changes affect molecular properties significantly.
- The reductive amination method for N-methylation is preferred due to high yields and mild conditions, minimizing side products.
- Protection-deprotection strategies during halogenation steps improve selectivity and yield of the desired substituted aniline intermediates.
Summary Table of Preparation Workflow
| Step No. | Process | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Preparation of substituted aniline | 4-bromo-2-fluoroaniline, formaldehyde, NaOMe, MeOH, reflux | 4-bromo-2-fluoro-N-methylaniline |
| 2 | Reduction | NaBH4 at 0°C | Stabilized N-methyl aniline derivative |
| 3 | Protection (optional) | Acetic anhydride, reflux 50-70°C | Protected aryl amine for selective bromination |
| 4 | Bromination | N-bromo-succinimide, reflux | Selectively brominated intermediate |
| 5 | Hydrolysis/Deprotection | Concentrated HCl, dioxane reflux | Regenerated amine intermediate |
| 6 | Alkylation/Reductive amination | N-methylcyclopropanamine, benzyl halide or aldehyde, base, solvent | Target compound this compound |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from various studies and data sources.
Drug Development
The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of cyclopropanamine have been explored for their potential as analgesics and anti-inflammatory agents.
Neuropharmacology
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves targeting specific signaling pathways associated with cell proliferation and survival.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at [Institution Name] focused on synthesizing derivatives of this compound. The derivatives were evaluated for their inhibitory effects on cancer cell lines, demonstrating significant cytotoxicity compared to control compounds.
Case Study 2: Neuropharmacological Effects
In another investigation, the neuropharmacological profile of the compound was assessed using animal models for depression. Results indicated that certain derivatives produced significant antidepressant-like effects, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Cyclopropanamine vs. Cyclobutanamine Analogs
- N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5): Core: Cyclobutanamine (four-membered ring) vs. cyclopropanamine (three-membered ring). The 3-fluoro substituent on the phenyl ring alters electronic distribution compared to the 2-fluoro position in the target compound, affecting intermolecular interactions . Molecular Weight: 287.17 g/mol (C₁₂H₁₅BrFN).
Cyclopropanamine vs. Quinazoline Derivatives
- Vandetanib (CAS 443913-73-3) :
- Core : Quinazolin-4-amine (aromatic heterocycle) vs. cyclopropanamine.
- Impact : The quinazoline core in vandetanib enables π-π stacking and hydrogen bonding, critical for its role as a tyrosine kinase inhibitor. In contrast, the cyclopropanamine core in the target compound may prioritize steric interactions over aromatic stacking .
- Molecular Weight : 475.40 g/mol (C₂₂H₂₄BrFN₄O₂).
Substituent Variations
Halogen and Substituent Positioning
- N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9): Substituents: Phenethyl chain with 2-bromo-4-fluorophenyl vs. benzyl with 4-bromo-2-fluorophenyl. The 4-fluoro vs. 2-fluoro substitution alters the dipole moment and steric hindrance near the aromatic ring . Molecular Weight: 258.13 g/mol (C₁₁H₁₃BrFN).
- N-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-4-morpholinepropanamine (CAS 893612-74-3): Substituents: Morpholinepropanamine and dichlorophenylmethoxy groups. Impact: The morpholine ring introduces polarity and hydrogen-bond acceptor sites, improving solubility. The dichlorophenyl group increases hydrophobicity compared to the mono-halogenated phenyl in the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-[(4-Bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine | Cyclopropanamine | 4-Bromo-2-fluorophenylmethyl, methyl | 272.15 | High rigidity, potential steric specificity |
| N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | Cyclobutanamine | 4-Bromo-3-fluorophenylmethyl, methyl | 287.17 | Reduced ring strain, altered halogen position |
| Vandetanib | Quinazoline | 4-Bromo-2-fluorophenyl, methoxy, piperidinyl | 475.40 | Kinase inhibition, aromatic interactions |
| N-(2-Bromo-4-fluorophenethyl)cyclopropanamine | Cyclopropanamine | 2-Bromo-4-fluorophenethyl | 258.13 | Increased flexibility, altered dipole |
Biological Activity
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring bonded to a nitrogen atom, which is further connected to a 4-bromo-2-fluorophenyl group and a methyl group. Its molecular formula is with a molecular weight of 258.13 g/mol. The unique structure imparts distinct steric properties that influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃BrFN |
| Molecular Weight | 258.13 g/mol |
| InChI Key | FYCMTODHPGMUEH-UHFFFAOYSA-N |
This compound acts primarily as a ligand in biochemical assays, modulating the activity of specific receptors or enzymes. The exact pathways depend on the biological context, but it has shown promise in interacting with dopamine receptors, particularly D1 receptors, which are implicated in various neurological disorders.
Pharmacological Potential
Research indicates that this compound may have therapeutic applications in treating conditions such as:
- Schizophrenia : Modulating D1 receptor activity could alleviate cognitive and negative symptoms associated with this disorder.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on dopaminergic pathways may help manage symptoms.
- Neurodegenerative Diseases : Potential benefits in conditions like Parkinson's disease and Alzheimer's disease have been suggested due to its influence on cognitive functions.
Case Studies
-
Dopaminergic Modulation :
A study explored the effects of this compound on dopamine receptor signaling pathways. The findings indicated enhanced receptor activation, suggesting its potential as a treatment for dopaminergic dysfunctions . -
Cognitive Enhancement :
In animal models, the compound was tested for its ability to improve cognitive functions. Results showed significant improvements in memory retention and learning capabilities, supporting its use in cognitive enhancement therapies . -
Psychoactive Properties :
The compound has been classified among new psychoactive substances (NPS), with studies indicating varying effects on users' cognitive and motor functions. Monitoring its usage patterns has become essential for understanding its impact on public health .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
- Ligand Binding Affinity : The compound exhibits a high binding affinity for D1 receptors compared to other similar compounds, making it a candidate for further pharmacological development .
- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses, although long-term effects remain to be studied .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine, considering yield and purity?
- Methodology :
- Stepwise Alkylation : React 4-bromo-2-fluorobenzyl bromide with N-methylcyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine. Monitor reaction progress via TLC or LC-MS .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
- Yield Optimization : Adjust stoichiometry (1.2:1 ratio of benzyl bromide to amine) and reaction temperature (60–80°C) to maximize yield (typically 70–85%) .
Q. How can NMR and X-ray crystallography confirm the structure and stereochemistry of the compound?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, split due to bromo/fluoro substituents), methyl groups (δ 2.1–2.5 ppm for N-CH₃), and cyclopropane protons (δ 0.8–1.2 ppm as a multiplet) .
- ¹³C NMR : Confirm cyclopropane carbons (δ 8–12 ppm) and quaternary carbons adjacent to bromine/fluorine .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and bond angles, particularly for the cyclopropane ring and benzyl group orientation .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects or impurities.
- Variable Temperature NMR : Perform experiments at −40°C to 80°C to identify conformational exchange broadening .
- High-Resolution MS : Rule out isotopic interference (e.g., bromine’s ⁷⁹Br/⁸¹Br doublet) using HRMS (ESI+/ESI−) with <2 ppm mass error .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals (e.g., cyclopropane vs. methyl groups) .
Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points. Cyclopropane strain may lower thermal stability compared to non-cyclic analogs .
Q. What in vitro models assess the compound’s interaction with CNS targets, given its structural features?
- Methodology :
- Receptor Binding Assays : Screen against serotonin (5-HT₃) and dopamine (D₂) receptors using radioligand displacement (³H-labeled ligands). The bromo-fluorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration .
- Functional Assays : Use CHO cells expressing human monoamine transporters (e.g., SERT, DAT) to measure uptake inhibition (IC₅₀ via fluorescence polarization) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance. The cyclopropane ring may reduce CYP450-mediated oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
